

# Application Notes: Activating Macrophage Inflammasomes with ATP Dipotassium Salt

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## Compound of Interest

Compound Name: ATP dipotassium

Cat. No.: B11933326

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## Introduction

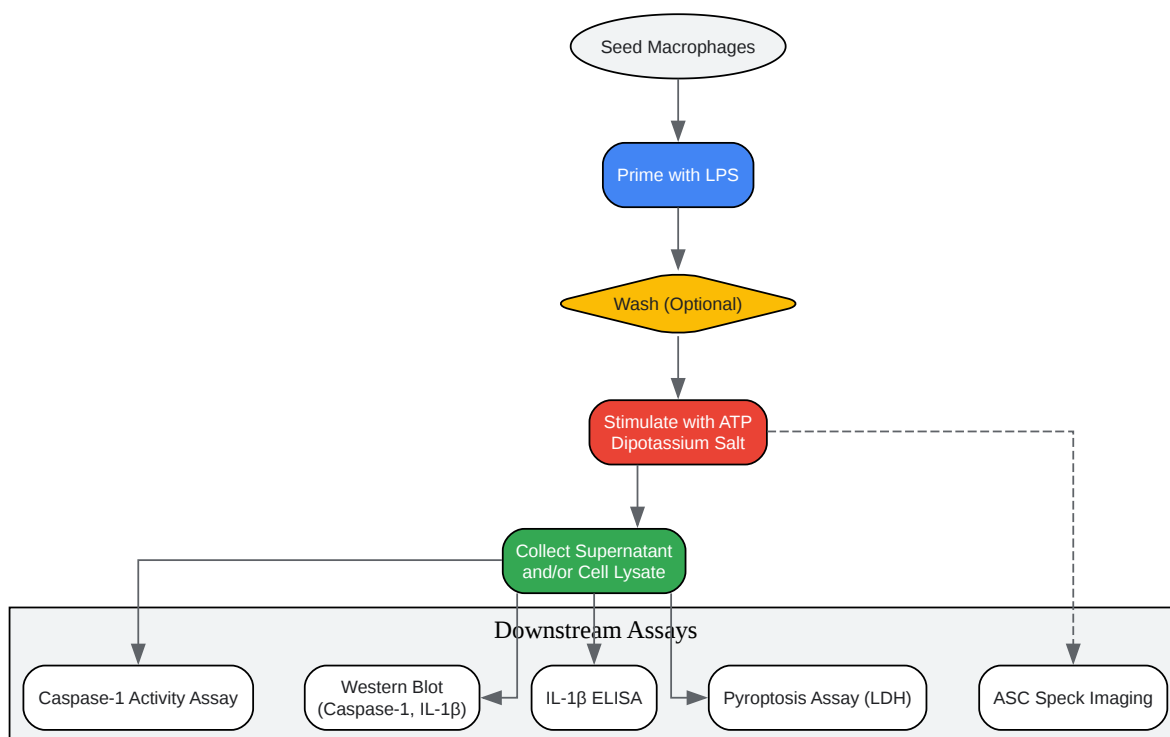
Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ) and IL-18. The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli, including extracellular adenosine triphosphate (ATP). In a laboratory setting, the dipotassium salt of ATP is commonly used as a potent and reliable agent to induce NLRP3 inflammasome activation in macrophages. This process is critical for studying the mechanisms of inflammation and for the development of therapeutics targeting inflammatory diseases.

Activation of the NLRP3 inflammasome by ATP is a two-step process. First, macrophages are "primed," typically with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This priming step upregulates the expression of NLRP3 and pro-IL-1 $\beta$ . The second signal, the addition of extracellular ATP, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation, cytokine secretion, and a form of inflammatory cell death known as pyroptosis.<sup>[1][2][3]</sup>

These application notes provide a detailed guide for researchers on the effective use of **ATP dipotassium** salt to activate inflammasomes in various macrophage cell types.

## Key Signaling Pathway

The activation of the NLRP3 inflammasome by ATP involves a well-defined signaling cascade. The following diagram illustrates the key steps:



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## References

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